Chemical properties of Diethyl (2,4-difluorobenzyl)phosphonate
Chemical properties of Diethyl (2,4-difluorobenzyl)phosphonate
This guide serves as a technical reference for the chemical properties, synthesis, and application of Diethyl (2,4-difluorobenzyl)phosphonate , a specialized organophosphorus reagent used primarily in medicinal chemistry for the introduction of the pharmacologically active 2,4-difluorophenyl moiety.
CAS Number: 127218-03-5 Role: Horner-Wadsworth-Emmons (HWE) Reagent, Bioisostere Building Block[1]
Executive Summary
Diethyl (2,4-difluorobenzyl)phosphonate is a key intermediate utilized to synthesize 2,4-difluorostyrene derivatives and related scaffolds.[1] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction , where it offers superior E-selectivity compared to traditional Wittig reagents.[1] The 2,4-difluorophenyl motif is a critical pharmacophore in antifungal agents (e.g., Fluconazole analogs) and HIV integrase inhibitors, valued for its ability to enhance metabolic stability by blocking P450 oxidation sites while increasing lipophilicity.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | Diethyl [(2,4-difluorophenyl)methyl]phosphonate |
| CAS Number | 127218-03-5 |
| Molecular Formula | C₁₁H₁₅F₂O₃P |
| Molecular Weight | 264.21 g/mol |
| Physical State | Colorless to pale yellow liquid (Standard conditions) |
| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |
| Predicted Density | ~1.21 g/mL |
| Predicted Boiling Point | ~140–150 °C at 0.5 mmHg (Extrapolated from mono-fluoro analogs) |
NMR Spectral Characteristics (Representative)
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³¹P NMR: Typically appears as a singlet around 20–25 ppm (relative to H₃PO₄).
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¹H NMR (CDCl₃):
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Benzylic CH₂: Doublet (due to P-H coupling, J ≈ 20–22 Hz) around 3.1–3.3 ppm .
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Ethyl CH₂: Multiplet around 4.0–4.1 ppm .
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Aromatic Protons: Distinct multiplet pattern due to F-H coupling in the 6.8–7.5 ppm region.
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Synthesis: The Michaelis-Arbuzov Protocol[1][5]
The industrial and laboratory standard for synthesizing this compound is the Michaelis-Arbuzov reaction .[1] This pathway is preferred over the Michaelis-Becker reaction due to higher yields and the avoidance of harsh basic conditions that might affect the fluorinated ring.
Reaction Scheme
The synthesis involves the nucleophilic attack of triethyl phosphite on 2,4-difluorobenzyl bromide, followed by the elimination of ethyl bromide.
Figure 1: Michaelis-Arbuzov synthesis pathway for phosphonate generation.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 10g of Diethyl (2,4-difluorobenzyl)phosphonate.
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a distillation head (short path) to collect the volatile byproduct (EtBr).
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Reagents:
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2,4-Difluorobenzyl bromide (1.0 equiv).
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Triethyl phosphite (1.2 equiv). Note: Excess is used to drive completion.
-
-
Procedure:
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Add 2,4-difluorobenzyl bromide to the flask.[1]
-
Add triethyl phosphite dropwise at room temperature (exothermic potential).
-
Heat the mixture gradually to 130–140 °C .
-
Validation Step: Monitor the distillation head. The evolution of ethyl bromide (BP ~38 °C) confirms the reaction progress.
-
Maintain temperature for 2–4 hours until EtBr evolution ceases.
-
-
Purification:
-
Remove excess triethyl phosphite via vacuum distillation (high vacuum).
-
The residue is the target phosphonate, typically >95% pure. For analytical grade, purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:1).
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Reactivity Profile: Horner-Wadsworth-Emmons (HWE)[1]
The core application of this phosphonate is the stereoselective synthesis of (E)-2,4-difluorostyrenes .[1] Unlike phosphonium ylides (Wittig reagents), the phosphonate carbanion can be tuned for higher E-selectivity and easier byproduct removal (water-soluble phosphate salts).[1]
Mechanism of Action
The reaction proceeds via the formation of a carbanion using a strong base, followed by nucleophilic attack on an aldehyde.
Figure 2: HWE Olefination mechanism favoring E-alkene formation.[1]
Optimized HWE Protocol
Reagents:
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Phosphonate (1.1 equiv)[2]
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Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF (0.2 M).
Procedure:
-
Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Nitrogen/Argon.
-
Add Diethyl (2,4-difluorobenzyl)phosphonate (1.1 equiv) dropwise.
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Observation: Evolution of H₂ gas; solution may turn clear or slightly yellow.
-
-
Stir for 30 minutes to ensure complete carbanion formation.
-
Add the target aldehyde (1.0 equiv) dropwise.[3]
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with sat. NH₄Cl.[3][4][5] Extract with EtOAc.[5] The phosphate byproduct remains in the aqueous layer, simplifying purification.
Applications in Medicinal Chemistry
Metabolic Stability Enhancement
The 2,4-difluoro substitution pattern is a classic medicinal chemistry strategy to block metabolic "soft spots."[1] The fluorine atoms at the 2 and 4 positions deactivate the phenyl ring toward electrophilic aromatic substitution and block oxidative metabolism (e.g., by Cytochrome P450) at these sites.
Bioisosteric Replacement
This phosphonate allows for the rapid installation of the 2,4-difluorobenzyl group, which serves as a bioisostere for other aromatic rings, often improving potency due to:
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Lipophilicity: Increased LogP facilitates membrane permeability.
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Electrostatics: The C-F bond creates a strong dipole that can engage in specific protein-ligand interactions.[1]
Case Context: Antifungal & Antiviral Scaffolds
While specific drugs like Dolutegravir utilize a 2,4-difluorobenzyl amine or amide linkage, the phosphonate is crucial when a styryl linkage (C=C) is required, or as a precursor to reduce to the saturated ethyl linkage found in various developmental antifungal azoles.
Safety & Handling
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Hazards: Phosphonates are generally low toxicity but can be irritants. The primary hazard during synthesis is the alkyl halide (lachrymator/toxic) and the evolution of ethyl bromide (volatile alkylating agent).
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis to phosphonic acid can occur over prolonged exposure to humidity).
-
Disposal: All organophosphorus waste must be incinerated in a permitted hazardous waste facility.
References
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Michaelis-Arbuzov Reaction Fundamentals
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Horner-Wadsworth-Emmons Reaction Scope
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Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
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-
Medicinal Chemistry of Fluorinated Aromatics
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
-
Compound Data Source (CAS 127218-03-5)
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ChemicalBook/ChemSrc Databases. Diethyl (2,4-difluorobenzyl)phosphonate Properties.
-
Sources
- 1. Diethyl (2,4-Dichlorophenyl)phosphonate | CAS#:1243141-69-6 | Chemsrc [chemsrc.com]
- 2. Diethyl (difluoro(4-iodophenyl)methyl)phosphonate | C11H14F2IO3P | CID 10872827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
